[3-[methoxycarbonyl(methyl)amino]phenyl] N,N-dimethylcarbamate
Overview
Description
[3-[methoxycarbonyl(methyl)amino]phenyl] N,N-dimethylcarbamate is a bioactive chemical compound with the molecular formula C12H16N2O4 and a molecular weight of 252.27 g/mol . This compound is known for its applications in scientific research and is often used as an inhibitor in various biochemical assays .
Preparation Methods
The synthesis of carbanilic acid, m-hydroxy-N-methyl-, methyl ester, dimethylcarbamate (ester) typically involves the esterification of carbanilic acid derivatives. The reaction conditions often require the presence of a catalyst and an appropriate solvent. Industrial production methods may involve large-scale esterification processes under controlled temperature and pressure to ensure high yield and purity .
Chemical Reactions Analysis
[3-[methoxycarbonyl(methyl)amino]phenyl] N,N-dimethylcarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
[3-[methoxycarbonyl(methyl)amino]phenyl] N,N-dimethylcarbamate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other bioactive compounds.
Biology: Employed in biochemical assays to study enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of carbanilic acid, m-hydroxy-N-methyl-, methyl ester, dimethylcarbamate (ester) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . The pathways involved in its action depend on the specific biological context and target molecules.
Comparison with Similar Compounds
[3-[methoxycarbonyl(methyl)amino]phenyl] N,N-dimethylcarbamate can be compared with other similar compounds, such as:
Carbanilic acid derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their bioactivity and applications.
Dimethylcarbamates: These esters have similar functional groups but may vary in their overall molecular structure and reactivity.
The uniqueness of carbanilic acid, m-hydroxy-N-methyl-, methyl ester, dimethylcarbamate (ester) lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
19961-92-3 |
---|---|
Molecular Formula |
C12H16N2O4 |
Molecular Weight |
252.27 g/mol |
IUPAC Name |
[3-[methoxycarbonyl(methyl)amino]phenyl] N,N-dimethylcarbamate |
InChI |
InChI=1S/C12H16N2O4/c1-13(2)11(15)18-10-7-5-6-9(8-10)14(3)12(16)17-4/h5-8H,1-4H3 |
InChI Key |
NRUBYAXMLCSEJN-UHFFFAOYSA-N |
SMILES |
CN(C)C(=O)OC1=CC=CC(=C1)N(C)C(=O)OC |
Canonical SMILES |
CN(C)C(=O)OC1=CC=CC(=C1)N(C)C(=O)OC |
Appearance |
Solid powder |
19961-92-3 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Carbanilic acid, m-hydroxy-N-methyl-, methyl ester, dimethylcarbamate (ester) |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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